molecular formula C6H10N2OS B13603428 1-Amino-3-(thiazol-2-yl)propan-2-ol

1-Amino-3-(thiazol-2-yl)propan-2-ol

Katalognummer: B13603428
Molekulargewicht: 158.22 g/mol
InChI-Schlüssel: JYDSLVJDMOOAAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(thiazol-2-yl)propan-2-ol is an organic compound belonging to the class of aralkylamines. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 1-Amino-3-(thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate amines. One common method includes the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with ammonia or primary amines under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

1-Amino-3-(thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis .

Wirkmechanismus

The mechanism of action of 1-Amino-3-(thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-(thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C6H10N2OS

Molekulargewicht

158.22 g/mol

IUPAC-Name

1-amino-3-(1,3-thiazol-2-yl)propan-2-ol

InChI

InChI=1S/C6H10N2OS/c7-4-5(9)3-6-8-1-2-10-6/h1-2,5,9H,3-4,7H2

InChI-Schlüssel

JYDSLVJDMOOAAY-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)CC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.